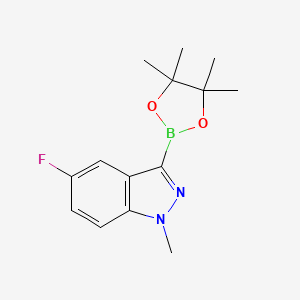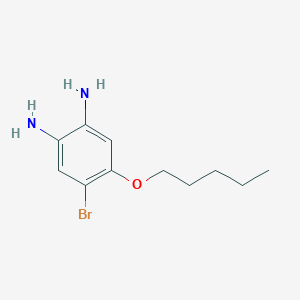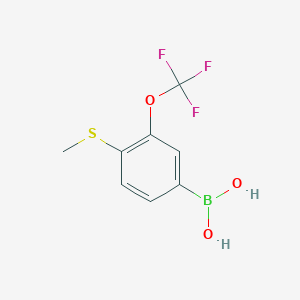
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a boronic ester group at the 3-position of the indazole ring The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation of 5-fluoro-1-methylindazole. This is achieved by reacting 5-fluoro-1-methylindazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures (e.g., 80-100°C).
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and implementation of continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction under appropriate conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used in borylation and cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Indazoles: Formed through nucleophilic aromatic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms involving indazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic ester group can interact with biological targets through reversible covalent bonding, while the indazole core can engage in π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindazole: Lacks the boronic ester group but shares the fluorine substitution.
1-Methylindazole: Lacks both the fluorine and boronic ester groups.
3-Borylated Indazoles: Similar in having a boronic ester group but may differ in other substituents.
Uniqueness
5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is unique due to the combination of a fluorine atom, a methyl group, and a boronic ester group on the indazole ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJQPBNPZEIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944664.png)
![1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944683.png)









![[2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)


